molecular formula C16H12N4O5S B14569966 (2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one CAS No. 61333-94-6

(2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B14569966
CAS No.: 61333-94-6
M. Wt: 372.4 g/mol
InChI Key: QOFOGZPXHRHTOF-UHFFFAOYSA-N
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Description

(2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique thiazolidinone structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired thiazolidinone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The aromatic nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium catalyst.

    Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Amines.

    Reduction: Sulfoxides or sulfones.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

(2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one: Unique due to its specific substitution pattern and thiazolidinone core.

    Thiazolidinones: A class of compounds with similar core structures but different substituents.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups that exhibit similar reactivity.

Uniqueness

This compound stands out due to its dual nitrophenyl substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61333-94-6

Molecular Formula

C16H12N4O5S

Molecular Weight

372.4 g/mol

IUPAC Name

5-methyl-3-(2-nitrophenyl)-2-(2-nitrophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H12N4O5S/c1-10-15(21)18(13-8-4-5-9-14(13)20(24)25)16(26-10)17-11-6-2-3-7-12(11)19(22)23/h2-10H,1H3

InChI Key

QOFOGZPXHRHTOF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=NC2=CC=CC=C2[N+](=O)[O-])S1)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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